molecular formula C19H19ClN6O2 B2795365 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1170423-31-0

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2795365
CAS No.: 1170423-31-0
M. Wt: 398.85
InChI Key: GALXHUMQPKNPFF-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites . The imidazole ring can undergo a variety of reactions due to its amphoteric nature . The pyrimidine ring can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure . The presence of multiple rings and functional groups can affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

A study focused on synthesizing a compound, HG-10-102-01, from a related chemical structure for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps with an overall chemical yield, highlighting the compound's application in neurodegenerative disease research (Wang et al., 2017).

Antimicrobial Activity

Research into new pyridine derivatives, including compounds with similar structures, demonstrated variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including compounds similar in structure to the queried compound, showed significant anti-inflammatory and analgesic activities. These compounds were explored for their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).

Optical and Luminescent Properties

Another application involves the synthesis of derivatives for potential use as emitters with large Stokes' shifts. This research could be relevant for developing low-cost luminescent materials for various applications, including displays and sensors (Volpi et al., 2017).

Anticonvulsant Drug Development

The compound has also been mentioned in the context of developing new anticonvulsant drugs. A specific compound named "Epimidin" was explored for its potential as an anticonvulsant agent, demonstrating the broader interest in related compounds for neurological conditions (Severina et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicine and other fields .

Mechanism of Action

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-16-3-2-14(20)10-15(16)19(27)25-8-6-24(7-9-25)17-11-18(23-12-22-17)26-5-4-21-13-26/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALXHUMQPKNPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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